Product packaging for trans-3-(3-Pyridyl)acrylic acid(Cat. No.:CAS No. 1126-74-5)

trans-3-(3-Pyridyl)acrylic acid

Cat. No.: B048605
CAS No.: 1126-74-5
M. Wt: 149.15 g/mol
InChI Key: VUVORVXMOLQFMO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Pyridyl)acrylic acid is a valuable bifunctional organic compound that serves as a versatile building block in medicinal chemistry and materials science research. This compound features a pyridine heterocycle, which acts as a potent pharmacophore and metal-coordinating site, conjugated to an acrylic acid moiety that provides a reactive handle for further synthetic elaboration. Its primary research value lies in its role as a key precursor in the synthesis of complex molecules, particularly through metal-catalyzed cross-coupling reactions and Michael addition reactions. Researchers utilize 3-(3-Pyridyl)acrylic acid extensively in the design and development of novel pharmaceutical candidates, where it can be incorporated as a core structure for kinase inhibitors, receptor modulators, and other biologically active compounds. Furthermore, its conjugated system makes it an attractive monomer for the synthesis of functionalized polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and electronic devices. The compound's mechanism of action in research contexts is defined by its molecular structure; the electron-deficient pyridyl ring can engage in pi-pi stacking and hydrogen bonding interactions, while the carboxylic acid group allows for straightforward derivatization into amides, esters, and other functional groups, enabling precise structural diversification for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B048605 trans-3-(3-Pyridyl)acrylic acid CAS No. 1126-74-5

Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVORVXMOLQFMO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305000
Record name trans-3-(3-Pyridyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to beige crystalline powder; [Acros Organics MSDS]
Record name 3-Pyridylacrylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21635
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19337-97-4, 1126-74-5
Record name trans-3-(3-Pyridyl)acrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19337-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridylacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-Pyridineacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-(3-Pyridyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-pyridylacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-(3-pyridinyl)-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of trans-3-(3-Pyridyl)acrylic acid, a valuable building block in pharmaceutical and materials science.[1][2] The document details the reaction mechanism, provides a representative experimental protocol, and summarizes key quantitative data.

Core Reaction and Mechanism

The synthesis of this compound is achieved through the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of 3-pyridinecarboxaldehyde with malonic acid.[3] This reaction is typically catalyzed by a weak organic base, such as piperidine, in the presence of pyridine which also acts as the solvent. The Doebner modification is characterized by a subsequent decarboxylation of the intermediate product when a carboxylic acid like malonic acid is used as the active methylene compound.

The mechanism proceeds through several key steps:

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

  • Aldol Addition: This nucleophilic addition results in the formation of an aldol-type intermediate.

  • Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Under the reaction conditions, particularly with heating in the presence of pyridine, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final product, this compound.

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Aldol_Adduct Aldol Adduct 3-Pyridinecarboxaldehyde->Aldol_Adduct Nucleophilic Attack Malonic_Acid Malonic Acid Piperidine Piperidine (Catalyst) Unsaturated_Diacid Unsaturated Dicarboxylic Acid Aldol_Adduct->Unsaturated_Diacid Dehydration (-H2O) Aldol_Adduct->Unsaturated_Diacid Final_Product This compound + CO2 Unsaturated_Diacid->Final_Product Decarboxylation (-CO2) Unsaturated_Diacid->Final_Product Enolate Enolate Enolate->Aldol_Adduct Enolate->Aldol_Adduct

Caption: Knoevenagel-Doebner condensation mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
Melting Point232-235 °C (decomposes)[4]
¹H NMR (DMSO-d₆, ppm) [5]
δ 12.6 (s, 1H, -COOH)
δ 8.87 (d, J=1.8 Hz, 1H, Py-H)
δ 8.60 (dd, J=4.7, 1.7 Hz, 1H, Py-H)
δ 8.16 (dt, J=8.0, 1.8 Hz, 1H, Py-H)
δ 7.64 (d, J=16.1 Hz, 1H, =CH-)
δ 7.46 (dd, J=8.0, 4.7 Hz, 1H, Py-H)
δ 6.71 (d, J=16.1 Hz, 1H, =CH-)
¹³C NMR (inferred)
~167 ppm (-COOH)
~151, ~149, ~135, ~131, ~124 ppm (Pyridyl C)
~142, ~122 ppm (Olefinic C)
IR (cm⁻¹)
~3000 (O-H stretch, broad)
~1690 (C=O stretch)
~1640 (C=C stretch)
~1300 (C-O stretch)
~980 (=C-H bend, trans)

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a similar, well-established procedure for the synthesis of furylacrylic acid.[3]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine (dried over KOH)

  • Piperidine

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-pyridinecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).

  • Solvent and Catalyst Addition: To the flask, add pyridine as the solvent, ensuring the reactants are fully dissolved. Then, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (the boiling point of pyridine, approximately 115 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 3-4. This will cause the product, this compound, to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Expected Yield:

Based on similar Knoevenagel-Doebner condensations, the expected yield of this compound is typically in the range of 70-90%.

Experimental_Workflow Reactants Combine 3-Pyridinecarboxaldehyde, Malonic Acid, Pyridine, and Piperidine Reflux Heat to Reflux (115 °C) for 2-4 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Pour into Cold Water Cool->Quench Acidify Acidify with HCl to pH 3-4 Quench->Acidify Filter Collect Precipitate by Filtration Acidify->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Optional: Recrystallize from Ethanol/Water Dry->Recrystallize End End Product Dry->End Recrystallize->End

References

Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of trans-3-(3-Pyridyl)acrylic acid. This document details the experimental protocols for acquiring NMR spectra and presents a comprehensive analysis of the proton (¹H) NMR data. Additionally, predicted carbon-13 (¹³C) NMR chemical shift ranges are provided to aid in spectral interpretation.

Introduction

This compound is a heterocyclic organic compound with applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound. This guide serves as a practical resource for researchers working with this compound, providing the necessary data and protocols for its spectroscopic characterization.

NMR Spectroscopic Data

The following tables summarize the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound was recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.6br s-COOH
8.870d1.8H-2 (pyridyl)
8.600dd4.7, 1.7H-6 (pyridyl)
8.159dt8.0, 1.8H-4 (pyridyl)
7.644d16.1H-β (vinylic)
7.46dd8.0, 4.7H-5 (pyridyl)
6.713d16.1H-α (vinylic)

br s = broad singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets

Predicted ¹³C NMR Data

Experimental ¹³C NMR data for this compound was not available in the searched resources. The following table provides predicted chemical shift ranges based on the analysis of similar compounds, including acrylic acid and pyridine derivatives. These predictions are intended to guide the interpretation of an experimental spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Predicted Chemical Shift (δ) ppmAssignment
165 - 175COOH
145 - 155C-2, C-6 (pyridyl)
135 - 145C-4 (pyridyl)
130 - 140C-β (vinylic)
120 - 130C-5 (pyridyl)
115 - 125C-α (vinylic)
130 - 140C-3 (pyridyl)

Experimental Protocols

This section outlines a general protocol for the preparation and acquisition of NMR spectra for this compound.

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to the compound's solubility and the reported data in this solvent.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.

  • Mixing: Gently agitate or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data:

NMR_Acquisition_Workflow cluster_sample Sample Preparation cluster_spectrometer Spectrometer Setup cluster_acquisition Data Acquisition & Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample C->D E Lock & Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectrum I->J

Caption: Workflow for NMR data acquisition.

Structural Elucidation and Signal Assignment

The structure of this compound and the assignment of its NMR signals are logically interconnected. The following diagram illustrates the relationship between the molecular structure and the observed NMR data.

Signal_Assignment_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_interpretation Interpretation mol This compound h_nmr ¹H NMR mol->h_nmr c_nmr ¹³C NMR mol->c_nmr chem_shift Chemical Shifts (δ) h_nmr->chem_shift coupling Coupling Constants (J) h_nmr->coupling multiplicity Signal Multiplicity h_nmr->multiplicity c_nmr->chem_shift assignment Signal Assignment chem_shift->assignment coupling->assignment multiplicity->assignment

References

An In-depth Technical Guide to the FT-IR Analysis of trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of trans-3-(3-Pyridyl)acrylic acid. It details the characteristic vibrational frequencies of the molecule's principal functional groups, offers detailed experimental protocols for sample analysis, and presents a visual workflow for the analytical process. This information is critical for substance identification, purity assessment, and quality control in research and pharmaceutical development.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a robust analytical technique used to identify functional groups within a molecule.[1] The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb radiation at frequencies corresponding to their natural vibrational modes, such as stretching and bending.[1] The resulting spectrum acts as a unique "molecular fingerprint," allowing for the identification of the compound and its structural features.

This compound (TPAA) is a bifunctional organic compound featuring a pyridine ring, a carboxylic acid group, and a trans-configured carbon-carbon double bond. Its empirical formula is C₈H₇NO₂ and it has a molecular weight of 149.15 g/mol . These functional groups give rise to a complex and informative FT-IR spectrum, making it an ideal candidate for analysis by this technique.

Analysis of Key Functional Groups in this compound

The FT-IR spectrum of TPAA is a composite of the vibrational modes of its constituent parts: the carboxylic acid, the alkene, and the pyridine ring.

  • Carboxylic Acid Group (-COOH):

    • O-H Stretching: The most distinct feature of a carboxylic acid is the extremely broad absorption band appearing in the 3300-2500 cm⁻¹ region. This broadening is a direct result of strong intermolecular hydrogen bonding between the acid dimers.

    • C=O Stretching: A strong, sharp absorption peak is expected in the 1700-1680 cm⁻¹ range. The conjugation of the carbonyl group with the C=C double bond slightly lowers its frequency compared to a saturated carboxylic acid.

    • C-O Stretching and O-H Bending: Vibrations associated with the C-O stretch and in-plane O-H bend are typically coupled and appear as mixed bands in the 1440-1210 cm⁻¹ region. A broad O-H out-of-plane bend is also often observed centered around 920 cm⁻¹.

  • Alkene Group (-CH=CH-):

    • C=C Stretching: The stretching vibration of the carbon-carbon double bond is expected in the 1640-1620 cm⁻¹ region. Its intensity can vary.

    • C-H Stretching: The alkene C-H stretching vibration typically appears just above 3000 cm⁻¹.

    • Trans C-H Bending (Out-of-Plane): A key diagnostic peak for the trans configuration is a strong, sharp absorption in the 980-960 cm⁻¹ range. This peak is characteristic of the out-of-plane "wagging" of the hydrogens on the double bond.

  • Pyridine Ring:

    • C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are observed as weaker bands just above 3000 cm⁻¹.[2]

    • C=C and C=N Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹.[2][3] These bands arise from the complex stretching of C=C and C=N bonds within the aromatic system.

    • C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending absorptions in the 900-690 cm⁻¹ region can help confirm the substitution pattern on the aromatic ring.

Quantitative FT-IR Data Summary

The expected FT-IR absorption bands for this compound are summarized in the table below. These ranges are compiled from spectral data for its constituent functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3300 - 2500 (very broad)O-H StretchCarboxylic Acid (H-bonded)
3100 - 3000 (multiple weak)C-H StretchPyridine Ring & Alkene
1700 - 1680 (strong, sharp)C=O StretchCarboxylic Acid (conjugated)
1640 - 1620 (medium)C=C StretchAlkene
1600 - 1400 (multiple medium)C=C and C=N Ring StretchesPyridine Ring
1440 - 1395 (medium)O-H Bend (in-plane)Carboxylic Acid
1320 - 1210 (strong)C-O StretchCarboxylic Acid
980 - 960 (strong, sharp)C-H Bend (out-of-plane)trans-Alkene
~920 (broad)O-H Bend (out-of-plane)Carboxylic Acid
900 - 690 (multiple medium)C-H Bend (out-of-plane)Pyridine Ring

Experimental Protocols

Accurate FT-IR analysis depends on correct sample preparation.[4] For a solid compound like TPAA, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[5]

A. KBr Pellet Method

This transmission method involves dispersing the solid sample in a matrix of dry KBr powder, which is transparent to infrared radiation.[5]

  • Methodology:

    • Grinding: Gently grind 1-2 mg of the this compound sample into a fine powder using a clean agate mortar and pestle.[6]

    • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the sample until the mixture is homogeneous.[4]

    • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

    • Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and run a background scan. This is crucial to correct for atmospheric moisture, CO₂, and any scattering losses from the KBr itself.[5]

    • Sample Analysis: Replace the blank with the sample pellet and acquire the FT-IR spectrum. The instrument typically scans a range from 4000 cm⁻¹ to 400 cm⁻¹.

B. Attenuated Total Reflectance (ATR) Method

ATR is a popular technique because it requires minimal to no sample preparation.[5] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[5]

  • Methodology:

    • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. This can be done by wiping it with a soft tissue dampened with a suitable solvent like ethanol or isopropanol, followed by drying.[4]

    • Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient environment.

    • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[4]

    • Sample Analysis: Acquire the sample spectrum over the desired wavenumber range. After analysis, carefully remove the sample and clean the crystal as described in the first step.

FT-IR Analysis Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of a robust analytical protocol. The following diagram illustrates this standard workflow.

FT_IR_Workflow A Sample Preparation (KBr Pellet or ATR) B Acquire Background Spectrum (Blank KBr or Clean ATR) A->B C Acquire Sample Spectrum B->C D Data Processing (Background Correction, Baseline Adjustment) C->D E Spectral Interpretation (Peak Assignment to Functional Groups) D->E

A standard workflow for FT-IR spectroscopic analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. By carefully preparing the sample and analyzing the resulting spectrum, researchers can confirm the presence of the key carboxylic acid, alkene, and pyridine functional groups. The characteristic absorption bands, particularly the broad O-H stretch, the strong conjugated C=O stretch, and the sharp trans-alkene C-H bend, provide a definitive spectral fingerprint for this molecule. Adherence to standardized experimental protocols ensures the generation of high-quality, reproducible data vital for scientific research and drug development.

References

Solubility Profile of trans-3-(3-Pyridyl)acrylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of trans-3-(3-Pyridyl)acrylic acid, a compound of interest in pharmaceutical and material sciences. Due to the limited availability of comprehensive quantitative solubility data in public literature, this guide summarizes the known solubility information and presents a detailed experimental protocol for researchers to determine the solubility in various organic solvents. Furthermore, this document outlines the primary synthetic route for the compound, the Knoevenagel condensation, to provide a more complete profile for scientific and developmental applications.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring and an acrylic acid moiety. This structure imparts both basic and acidic characteristics, influencing its physicochemical properties, including solubility. The compound serves as a valuable synthetic intermediate in the development of pharmaceutical agents, such as inhibitors of gelatinase B and antibacterial enoyl acyl carrier protein reductase. It is also utilized as an organic linker in the formation of luminescent heterometallic coordination polymers. An understanding of its solubility in a range of organic solvents is critical for its application in drug formulation, reaction chemistry, and materials science.

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and its capacity for hydrogen bonding. The pyridine nitrogen and the carboxylic acid group are key functional groups that dictate its interactions with solvent molecules.

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, some key data points and qualitative descriptions have been reported. This information is summarized in the table below.

SolventFormulaTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic20 mg/mL (134.09 mM)[1]Requires sonication; solubility is sensitive to the hygroscopic nature of DMSO.[1]
MethanolCH₃OHPolar ProticTestedQuantitative data not specified.[1]
WaterH₂OPolar Protic3883.73 mg/LCalculated value. Solubility is pH-dependent.

Experimental Protocol for Solubility Determination

To address the gap in available data, the following section provides a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is considered the gold standard for equilibrium solubility determination.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The resulting saturated solution is then separated from the excess solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and appropriate tips

  • Evaporating dish or pre-weighed vials (for gravimetric analysis)

  • UV-Vis spectrophotometer and cuvettes (for spectroscopic analysis)

  • Volumetric flasks

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess solid compound prep2 Add known volume of solvent to vial prep1->prep2 Combine equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep Filter through 0.22 µm syringe filter equil->sep grav Gravimetric: Evaporate solvent, weigh residue sep->grav Method 1 spec Spectroscopic: Dilute and measure absorbance sep->spec Method 2 result Calculate Solubility (mg/mL or mol/L) grav->result spec->result

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of the Sample:

    • Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Separation of the Saturated Solution:

    • Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis).

  • Quantification of the Solute:

    • Method A: Gravimetric Analysis

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, reweigh the vial containing the solid residue.

      • The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial. The volume of the solvent can be calculated from the mass of the solution and the density of the solvent.

    • Method B: UV-Vis Spectroscopy

      • Prepare a stock solution of this compound of known concentration in the solvent of interest.

      • Create a series of standard solutions by diluting the stock solution.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

      • Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation .

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of this compound, 3-pyridinecarboxaldehyde is reacted with malonic acid in the presence of a base such as piperidine or pyridine.

knoevenagel_condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products aldehyde 3-Pyridinecarboxaldehyde intermediate Unstable Adduct aldehyde->intermediate malonic Malonic Acid malonic->intermediate base Weak Base (e.g., Pyridine) base->intermediate product This compound intermediate->product Decarboxylation & Dehydration co2 Carbon Dioxide intermediate->co2 h2o Water intermediate->h2o

Caption: The Knoevenagel condensation for the synthesis of this compound.

The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting intermediate undergoes dehydration and decarboxylation to yield the final this compound product. The trans isomer is generally favored due to its greater thermodynamic stability.

Conclusion

While this compound is a compound with significant applications, a comprehensive public dataset of its solubility in common organic solvents is lacking. This technical guide has consolidated the available quantitative and qualitative solubility data and provided a detailed experimental protocol based on the industry-standard shake-flask method to enable researchers to generate this critical data. A deeper understanding of the solubility profile will undoubtedly facilitate the expanded use of this versatile compound in both academic research and industrial drug development.

References

Thermal Stability and Decomposition of Trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of trans-3-(3-Pyridyl)acrylic acid. The information presented herein is curated for professionals in research and development, offering key data, detailed experimental methodologies, and a plausible decomposition pathway to support further investigation and application of this compound.

Core Data: Thermal Properties

This compound is a crystalline solid at room temperature. Its thermal behavior is characterized by decomposition upon melting. The key quantitative data regarding its thermal stability is summarized in the table below.

ParameterValueMethod
Melting Point232-235 °C (with decomposition)Literature capillary method
Decomposition Temperature 232-235 °C Literature capillary method

Thermal Analysis: Experimental Protocols

To rigorously characterize the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[1][2] The following are detailed, representative protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs, indicating decomposition, and to quantify the mass loss.[1][2]

Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.[1][3]

Sample Preparation:

  • Ensure the this compound sample is a fine, homogenous powder to ensure even heat distribution.[4]

  • Accurately weigh 5-10 mg of the sample into a clean, inert alumina or platinum crucible.[4]

  • Place the crucible onto the TGA balance.

Experimental Conditions:

  • Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.[5]

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[6][7]

  • Data Collection: Continuously record the sample weight as a function of temperature. If using TGA-MS, monitor for evolved gases such as CO₂ (m/z = 44).[3]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to confirm the decomposition event observed in TGA.[8]

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the powdered this compound sample into a hermetically sealed aluminum pan.[9] Sealing the pan is crucial to contain any potential off-gassing during decomposition.

  • Prepare an empty, hermetically sealed aluminum pan as a reference.[9]

Experimental Conditions:

  • Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.[6][7]

  • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

Visualizing the Process and Pathway

To elucidate the experimental process and the likely chemical transformations during thermal degradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Crystalline Sample grind Grind to Homogenous Powder start->grind weigh_tga Weigh 5-10 mg for TGA grind->weigh_tga weigh_dsc Weigh 2-5 mg for DSC grind->weigh_dsc tga TGA Analysis weigh_tga->tga dsc DSC Analysis weigh_dsc->dsc tga_curve Weight Loss vs. Temperature tga->tga_curve evolved_gas Identify Evolved Gases (TGA-MS) tga->evolved_gas dsc_thermogram Heat Flow vs. Temperature dsc->dsc_thermogram decomposition_temp Determine Decomposition Temperature tga_curve->decomposition_temp dsc_thermogram->decomposition_temp

Workflow for Thermal Analysis

Based on studies of similar acrylic and cinnamic acid derivatives, the primary thermal decomposition pathway for this compound is likely to be decarboxylation.[10][11] This process involves the loss of carbon dioxide from the carboxylic acid group.

Decomposition_Pathway reactant This compound transition Heat (≥ 232 °C) reactant->transition product1 3-Vinylpyridine transition->product1 product2 Carbon Dioxide (CO₂) transition->product2

Plausible Thermal Decomposition Pathway

The proposed decomposition of this compound upon heating yields 3-vinylpyridine and carbon dioxide. This hypothesis is supported by the known thermal instability of acrylic acid derivatives, which readily undergo decarboxylation.[11][12] The pyridine ring is expected to be relatively stable under these conditions. Verification of 3-vinylpyridine as a product and CO₂ as the evolved gas via techniques such as TGA-MS would confirm this proposed pathway.

References

Methodological & Application

Application Notes and Protocols for Electrochemical Sensors Fabricated with Poly(trans-3-(3-Pyridyl)acrylic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication and application of a highly sensitive and selective electrochemical sensor based on a poly(trans-3-(3-Pyridyl)acrylic acid) (PPAA) and multi-walled carbon nanotube (MWCNT) composite modified glassy carbon electrode (GCE). The primary application demonstrated is the simultaneous detection of catechol (CC) and hydroquinone (HQ), important environmental pollutants and biomarkers.

Overview and Principle

This electrochemical sensor leverages the synergistic effects of conductive and high-surface-area MWCNTs with the electrocatalytic properties of PPAA. The MWCNTs are first drop-casted onto a GCE to form a conductive and porous scaffold. Subsequently, the monomer, this compound, is electropolymerized onto the MWCNT-modified electrode. This PPAA/MWCNT composite film exhibits enhanced electrochemical activity towards the oxidation of catechol and hydroquinone, allowing for their sensitive and simultaneous detection.

The detection is based on the electrochemical oxidation of catechol and hydroquinone at the surface of the modified electrode. The PPAA/MWCNT film facilitates the electron transfer process, resulting in well-defined and separated oxidation peaks for the two analytes in differential pulse voltammetry (DPV), enabling their simultaneous quantification.

Experimental Protocols

Materials and Reagents
  • This compound (PAA)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Glassy carbon electrode (GCE)

  • Phosphate buffer solution (PBS)

  • Catechol (CC)

  • Hydroquinone (HQ)

  • Ethanol

  • Alumina powder (for polishing)

  • Double distilled water

Electrode Pretreatment
  • Polish the bare GCE with alumina powder slurry on a polishing cloth to a mirror-like finish.

  • Rinse the polished electrode thoroughly with double distilled water.

  • Sonicate the GCE in a 1:1 (v/v) ethanol/water solution for 5 minutes to remove any adsorbed impurities.

  • Rinse again with double distilled water and allow the electrode to dry at room temperature.

Preparation of the PPAA/MWCNT Modified GCE

The fabrication process of the PPAA-MWCNTs conductive membrane and its application for the electrochemical detection of hydroquinone and catechol is a multi-step procedure.[1]

  • MWCNT Suspension Preparation: Disperse 1.0 mg of MWCNTs in 1.0 mL of ethanol by sonicating for 30 minutes to obtain a homogeneous black suspension.

  • MWCNT Film Deposition: Drop-cast 5 µL of the MWCNT suspension onto the pretreated GCE surface and allow it to dry completely at room temperature, forming a uniform MWCNT film.

  • Electropolymerization of PAA:

    • Immerse the MWCNT/GCE in a 0.1 M PBS solution (pH 7.0) containing 1.0 mM this compound.

    • Perform electropolymerization by cycling the potential between -1.2 V and +2.2 V for 20 cycles at a scan rate of 100 mV/s using cyclic voltammetry (CV).

    • After electropolymerization, rinse the PPAA/MWCNT/GCE with double distilled water to remove any unreacted monomer and loosely bound polymer.

Electrochemical Measurements
  • All electrochemical measurements (Cyclic Voltammetry and Differential Pulse Voltammetry) are performed using a three-electrode system with the PPAA/MWCNT/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • For the simultaneous detection of CC and HQ, immerse the modified electrode in a 0.1 M PBS (pH 7.0) solution containing the analytes.

  • Record the differential pulse voltammograms (DPV) by scanning the potential from a suitable initial potential to a final potential. The oxidation peak currents are proportional to the concentrations of CC and HQ.

Data Presentation

The performance of the PPAA/MWCNT/GCE for the simultaneous detection of catechol and hydroquinone is summarized in the table below.

AnalyteLinear Range (mol/L)Detection Limit (mol/L)Recovery in Real Water Samples
Catechol (CC)1.0 × 10⁻⁶ - 1.0 × 10⁻⁴3.17 × 10⁻⁷95.2% - 98.5%
Hydroquinone (HQ)1.0 × 10⁻⁶ - 1.0 × 10⁻⁴2.03 × 10⁻⁷97.0% - 97.3%

Data obtained from a study by Luo et al. (2023). The detection limits were calculated with a signal-to-noise ratio of 3 (S/N = 3).[1][2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_fab Sensor Fabrication cluster_analysis Electrochemical Analysis node_pretreat GCE Pretreatment (Polishing & Cleaning) node_mwcnt_coat MWCNT Drop-casting on GCE node_pretreat->node_mwcnt_coat node_mwcnt_prep MWCNT Suspension Preparation node_mwcnt_prep->node_mwcnt_coat node_electropoly Electropolymerization of PAA on MWCNT/GCE node_mwcnt_coat->node_electropoly node_measurement Electrochemical Measurement (CV/DPV) node_electropoly->node_measurement node_detection Simultaneous Detection of Catechol & Hydroquinone node_measurement->node_detection

Fabrication and application workflow for the electrochemical sensor.
Signaling Pathway: Electrochemical Detection Mechanism

The electrochemical detection of catechol and hydroquinone at the PPAA/MWCNT/GCE surface involves a redox reaction where the number of electrons and protons transferred is equal.

electrochemical_mechanism cluster_catechol Catechol Oxidation cluster_hydroquinone Hydroquinone Oxidation Catechol Catechol o_quinone o-quinone Catechol->o_quinone -2e⁻, -2H⁺ o_quinone->Catechol +2e⁻, +2H⁺ Hydroquinone Hydroquinone p_quinone p-quinone Hydroquinone->p_quinone -2e⁻, -2H⁺ p_quinone->Hydroquinone +2e⁻, +2H⁺

Redox mechanisms for catechol and hydroquinone detection.

References

Application Notes and Protocols for the Determination of Catechol and Hydroquinone Using a trans-3-(3-Pyridyl)acrylic Acid Modified Electrode

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication and use of a poly(trans-3-(3-Pyridyl)acrylic acid)/multi-walled carbon nanotube (PPAA/MWCNTs) modified glassy carbon electrode (GCE) for the simultaneous electrochemical determination of catechol (CC) and hydroquinone (HQ). This method offers a simple, sensitive, and selective approach for the analysis of these two isomers, which are important in various industrial and biological contexts.

Introduction

Catechol and hydroquinone are dihydroxybenzene isomers that often coexist in environmental and biological samples. Due to their similar chemical structures and electrochemical properties, their simultaneous determination can be challenging. This protocol describes the development of a novel electrochemical sensor based on a GCE modified with a conductive polymer film of PPAA and MWCNTs. The synergistic effect of the high electrical conductivity and large surface area of MWCNTs, combined with the catalytic properties of the PPAA film, allows for the sensitive and selective detection of catechol and hydroquinone.[1][2] The modified electrode exhibits excellent electrocatalytic activity towards the redox reactions of both isomers, enabling their simultaneous quantification.[1][2]

Experimental Protocols

This section details the necessary reagents, apparatus, and step-by-step procedures for the preparation of the modified electrode and the electrochemical determination of catechol and hydroquinone.

Reagents and Apparatus
  • Reagents:

    • This compound (PAA)

    • Carboxylated multi-walled carbon nanotubes (MWCNTs)

    • Catechol (CC)

    • Hydroquinone (HQ)

    • Phosphate buffer solution (PBS, 0.1 M)

    • All other chemicals should be of analytical grade.

  • Apparatus:

    • Electrochemical workstation

    • Three-electrode system:

      • Glassy carbon electrode (GCE) as the working electrode

      • Platinum wire as the counter electrode

      • Saturated calomel electrode (SCE) as the reference electrode

    • pH meter

    • Ultrasonic bath

Preparation of the PPAA-MWCNTs/GCE

The preparation of the modified electrode involves two main steps: the modification of the GCE with MWCNTs followed by the electropolymerization of PAA.

Step 1: MWCNTs Modification [1][2]

  • Polish the bare GCE with alumina slurry, rinse thoroughly with deionized water, and sonicate in deionized water and ethanol.

  • Disperse a specific amount of carboxylated MWCNTs in a suitable solvent (e.g., dimethylformamide) with the aid of ultrasonication to obtain a homogeneous suspension.

  • Drop-cast a small volume (e.g., 5 µL) of the MWCNT suspension onto the pre-cleaned GCE surface.

  • Allow the solvent to evaporate at room temperature, resulting in a MWCNTs/GCE.

Step 2: Electropolymerization of PAA [1][2]

  • Immerse the prepared MWCNTs/GCE in a solution containing this compound (e.g., 1.0 × 10⁻³ mol/L) in a suitable electrolyte (e.g., 0.1 M PBS, pH 7.0).

  • Perform electropolymerization using cyclic voltammetry (CV) by scanning the potential within a defined range (e.g., -0.8 V to 2.0 V) for a number of cycles (e.g., 20 cycles) at a specific scan rate (e.g., 100 mV/s).

  • After electropolymerization, rinse the resulting PPAA-MWCNTs/GCE with deionized water to remove any unreacted monomer and dry at room temperature.

G_1 Figure 1. Experimental Workflow for Electrode Preparation cluster_GCE_Prep GCE Pre-treatment cluster_MWCNT_Mod MWCNT Modification cluster_PPAA_Poly PPAA Electropolymerization A Polish GCE with Alumina B Rinse with Deionized Water A->B C Sonicate in Water & Ethanol B->C D Disperse MWCNTs in Solvent C->D Proceed to Modification E Drop-cast MWCNT Suspension on GCE D->E F Dry at Room Temperature E->F G Immerse MWCNTs/GCE in PAA Solution F->G Proceed to Polymerization H Cyclic Voltammetry G->H I Rinse and Dry H->I J J I->J PPAA-MWCNTs/GCE Ready for Use

Caption: Figure 1. Experimental Workflow for Electrode Preparation

Electrochemical Measurements

The simultaneous determination of catechol and hydroquinone is performed using differential pulse voltammetry (DPV) due to its high sensitivity and resolution.[1]

  • Place the prepared PPAA-MWCNTs/GCE, platinum wire counter electrode, and SCE reference electrode in an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

  • Add the sample solution containing catechol and hydroquinone to the cell.

  • Record the DPV response by scanning the potential in the appropriate range.

  • The peak currents in the DPV curve are proportional to the concentrations of catechol and hydroquinone.

Performance Characteristics

The PPAA-MWCNTs/GCE exhibits excellent performance for the simultaneous detection of catechol and hydroquinone. The key analytical parameters are summarized in the table below.

ParameterCatechol (CC)Hydroquinone (HQ)Reference
Linear Range 1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ mol/L1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ mol/L[1][2]
Detection Limit (S/N=3) 3.17 × 10⁻⁷ mol/L2.03 × 10⁻⁷ mol/L[1][2]
Reproducibility (RSD, n=5) GoodGood[1]
Stability GoodGood[1]

Table 1: Analytical Performance of the PPAA-MWCNTs/GCE for the Determination of Catechol and Hydroquinone.

Detection Mechanism

The enhanced electrochemical response of the PPAA-MWCNTs/GCE towards catechol and hydroquinone is attributed to the synergistic effect of PPAA and MWCNTs.[3] The MWCNTs provide a large surface area and high conductivity, facilitating electron transfer. The PPAA film exhibits electrocatalytic activity towards the oxidation of both isomers. The electrochemical reactions of catechol and hydroquinone at the electrode surface are quasi-reversible processes involving the transfer of two electrons and two protons.[3][4]

G_2 Figure 2. Proposed Detection Mechanism cluster_electrode PPAA-MWCNTs/GCE Surface cluster_analytes Analytes in Solution cluster_reaction Electrochemical Oxidation cluster_products Oxidation Products Electrode Modified Electrode Oxidation Oxidation Reaction (-2e⁻, -2H⁺) Electrode->Oxidation CC Catechol (CC) CC->Electrode Adsorption & Electron Transfer HQ Hydroquinone (HQ) HQ->Electrode Adsorption & Electron Transfer CC_ox o-benzoquinone Oxidation->CC_ox From CC HQ_ox p-benzoquinone Oxidation->HQ_ox From HQ

Caption: Figure 2. Proposed Detection Mechanism

Application

The PPAA-MWCNTs/GCE has been successfully applied for the simultaneous determination of catechol and hydroquinone in real water samples, demonstrating good recovery rates.[1][2] This suggests its potential for practical applications in environmental monitoring and quality control.

Conclusion

The described method utilizing a PPAA-MWCNTs modified GCE provides a reliable and effective tool for the simultaneous electrochemical detection of catechol and hydroquinone. The simple preparation, high sensitivity, good selectivity, and successful application to real samples make it a promising analytical platform for researchers and professionals in various scientific fields.[1]

References

Application Notes and Protocols: In Vitro Antiviral Assay of trans-3-(3-Pyridyl)acrylic Acid Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a widespread and economically significant plant pathogen that affects a broad range of host plants, leading to considerable crop losses.[1] The development of effective antiviral agents is crucial for managing TMV infections. Trans-3-aryl acrylic acids have emerged as a promising class of compounds with potential antiviral properties.[1] This document provides detailed application notes and protocols for assessing the in vitro antiviral activity of a specific compound in this class, trans-3-(3-Pyridyl)acrylic acid, against TMV. The primary method described is the half-leaf local lesion assay, a standard and reliable technique for quantifying viral infectivity and the efficacy of antiviral compounds.[2][3]

Quantitative Data Summary

The antiviral activity of this compound against TMV was evaluated at a concentration of 500 µg/mL. The results, summarized in the table below, demonstrate its efficacy in inactivating the virus, protecting host plants from infection, and treating existing infections. For comparison, data for Ribavirin, a commercial antiviral agent, is also presented.

CompoundConcentration (µg/mL)Inactivation Effect (%)Protective Effect (%)Curative Effect (%)
This compound 50045.248.542.8
Ribavirin (Control)50050.852.348.6

Data sourced from Wu M, et al. (2013). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV) Agents. PLoS ONE 8(2): e56475.[1]

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound[4]

  • Positive Control: Ribavirin[1]

  • Virus: Tobacco Mosaic Virus (TMV)

  • Local Lesion Host Plant: Nicotiana glutinosa or other suitable local lesion host such as Nicotiana tabacum L. cv. Samsun NN[5][6]

  • Solvent for Test Compound: e.g., Dimethyl sulfoxide (DMSO)[7]

  • Inoculation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4[8]

  • Abrasive: Carborundum (silicon carbide) or Celite[8][9]

  • Sterile water

  • Gloves

  • Pipettes and sterile tips

  • Mortar and pestle or homogenizer

  • Beakers and flasks

  • Leaf punches or cotton swabs

Preparation of Solutions
  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. From this stock, prepare a working solution at the desired final concentration (e.g., 500 µg/mL) by diluting with inoculation buffer. Ensure the final solvent concentration is non-phytotoxic.

  • Control Solutions:

    • Positive Control: Prepare a solution of Ribavirin at the same concentration as the test compound (500 µg/mL) in the same solvent and buffer system.[1]

    • Negative (Mock) Control: Prepare a solution containing the same concentration of solvent in the inoculation buffer as used for the test compound.

  • TMV Inoculum: Purify TMV from infected tobacco leaves. The concentration of the purified virus should be adjusted with inoculation buffer to a level that produces a countable number of local lesions (typically 50-100 lesions per half-leaf).

Half-Leaf Local Lesion Assay

The half-leaf method allows for a direct comparison between the treatment and control on the same leaf, minimizing variability due to leaf age and physiological condition.[2][6]

This assay assesses the direct effect of the compound on the virus particles.

  • Mix an equal volume of the TMV inoculum with the 500 µg/mL solution of this compound.

  • In parallel, mix the TMV inoculum with the negative control solution.

  • Incubate both mixtures at room temperature for 30 minutes.

  • Select healthy, fully expanded leaves of Nicotiana glutinosa.

  • Lightly dust the entire leaf surface with carborundum.

  • Inoculate the left half of each leaf with the TMV-compound mixture by gently rubbing the solution onto the leaf surface.

  • Inoculate the right half of the same leaf with the TMV-negative control mixture.

  • After inoculation, gently rinse the leaves with water.

  • Maintain the plants in a controlled environment (e.g., greenhouse with appropriate light and temperature) for 3-4 days to allow for lesion development.[5]

  • Count the number of local lesions on each half-leaf.

  • Calculate the inhibition rate using the formula:

    • Inhibition Rate (%) = [(C - T) / C] x 100

      • Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

Inactivation_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_inoculation Inoculation cluster_analysis Analysis TMV TMV Inoculum Mix_T Mix TMV + Test Compound TMV->Mix_T Mix_C Mix TMV + Control TMV->Mix_C Compound Test Compound (this compound) Compound->Mix_T Control Negative Control (Solvent Buffer) Control->Mix_C Incubate Incubate 30 min Mix_T->Incubate Mix_C->Incubate Inoc_L Inoculate Left Half-Leaf (Treatment) Incubate->Inoc_L Treatment Mix Inoc_R Inoculate Right Half-Leaf (Control) Incubate->Inoc_R Control Mix Plant Nicotiana glutinosa (Carborundum Dusted) Plant->Inoc_L Plant->Inoc_R Observe Incubate 3-4 Days & Observe Lesions Inoc_L->Observe Inoc_R->Observe Count Count Lesions Observe->Count Calculate Calculate Inhibition Rate Count->Calculate Protective_Assay_Workflow cluster_application Compound Application cluster_inoculation Virus Inoculation cluster_analysis Analysis Plant Nicotiana glutinosa Leaf Apply_T Apply Test Compound to Left Half-Leaf Plant->Apply_T Apply_C Apply Negative Control to Right Half-Leaf Plant->Apply_C Wait Wait 2-12 hours Apply_T->Wait Apply_C->Wait Dust Dust Leaf with Carborundum Wait->Dust Inoculate Inoculate Entire Leaf with TMV Dust->Inoculate Observe Incubate 3-4 Days & Observe Lesions Inoculate->Observe Count Count Lesions Observe->Count Calculate Calculate Protective Effect Count->Calculate Viral_Lifecycle_Targets cluster_host Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly of New Virus Particles Replication->Assembly Release 5. Release Assembly->Release Virus_Out New Virus Particles Release->Virus_Out Virus_In Virus Particle Virus_In->Entry

References

Application Notes and Protocols: Esterification of trans-3-(3-Pyridyl)acrylic acid to its Ethyl Acrylate Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed procedures for the synthesis of ethyl trans-3-(3-pyridyl)acrylate via the esterification of trans-3-(3-Pyridyl)acrylic acid. The primary method described is the Fischer-Speier esterification, a classic and effective acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] These protocols are intended for researchers in organic synthesis, medicinal chemistry, and materials science who may use this compound as an intermediate for more complex molecules.

This compound is a bifunctional molecule that can be utilized as a linker in the formation of coordination polymers.[1] Its ethyl ester derivative, ethyl trans-3-(3-pyridyl)acrylate, is a valuable building block in organic synthesis, potentially serving as a precursor for various pharmaceutical and materials science applications.

Physicochemical Data

A summary of the key physicochemical properties of the reactant and the product is provided below for easy reference.

PropertyThis compoundEthyl trans-3-(3-pyridyl)acrylate
Molecular Formula C₈H₇NO₂C₁₀H₁₁NO₂
Molecular Weight 149.15 g/mol 177.20 g/mol
Appearance SolidOil or low-melting solid
Melting Point 232-235 °C (decomposes)Not widely reported, expected to be significantly lower than the starting material. The related compound, ethyl 3-(6-methyl-3-pyridyl)acrylate, has a melting point of 36-37 °C.[3]
CAS Number 19337-97-459607-99-7

Reaction Scheme and Mechanism

The esterification of this compound with ethanol is typically carried out under acidic conditions, following the Fischer esterification mechanism. The overall reaction is an equilibrium process. To favor the formation of the ester, an excess of the alcohol is often used, and the water produced during the reaction is removed.[1][4][5]

reaction_scheme reactant This compound plus1 + ethanol Ethanol arrow H₂SO₄ (cat.) Reflux product Ethyl trans-3-(3-pyridyl)acrylate plus2 + water Water

Caption: Reaction scheme for the Fischer esterification of this compound.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[6]

Experimental Protocols

The following protocol is a general procedure for the Fischer esterification of this compound. A specific example adapted from the synthesis of a similar compound is also provided.[3]

General Fischer Esterification Protocol

This protocol can be adapted for various scales.

Materials:

  • This compound

  • Anhydrous Ethanol (used in excess as both reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for several hours (e.g., 4-18 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.

    • Pour the residue into a separatory funnel containing cold water or ice.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate. Be cautious as CO₂ gas will be evolved.[2]

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Example Protocol: Synthesis of Ethyl 3-(3-pyridyl)acrylate

This protocol is adapted from a procedure for a structurally similar compound.[3]

Procedure:

  • A stirred mixture of this compound (e.g., 10 g, 1 equivalent), dry ethanol (e.g., 70 mL), and concentrated sulfuric acid (e.g., 5 mL) is heated under reflux for 18 hours.

  • After the reflux period, a significant portion of the ethanol (e.g., ~50 mL) is removed by evaporation under reduced pressure.

  • The residue is cooled and then carefully poured into a mixture of ice and aqueous ammonia to neutralize the acid.

  • The resulting mixture is extracted with diethyl ether.

  • The combined ether extracts are washed with water and then dried over an anhydrous drying agent.

  • The solvent is evaporated to yield the crude product, which may be an oil that can crystallize upon standing.

Characterization Data (Expected)

The following tables summarize the expected spectroscopic data for the starting material and the final product.

¹H NMR Data
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (in DMSO-d₆)[7]~12.6br s1H-COOH
~8.87d1HPyridine-H2
~8.60dd1HPyridine-H6
~8.16dt1HPyridine-H4
~7.64d, J ≈ 16 Hz1HVinylic-H
~7.46dd1HPyridine-H5
~6.71d, J ≈ 16 Hz1HVinylic-H
Ethyl trans-3-(3-pyridyl)acrylate (Predicted, in CDCl₃)~8.7-8.9m2HPyridine-H2, H6
~7.8-8.0m1HPyridine-H4
~7.6-7.8d, J ≈ 16 Hz1HVinylic-H
~7.3-7.5m1HPyridine-H5
~6.4-6.6d, J ≈ 16 Hz1HVinylic-H
~4.2-4.3q, J ≈ 7 Hz2H-OCH₂CH₃
~1.3-1.4t, J ≈ 7 Hz3H-OCH₂CH₃
Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound ~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (conjugated carboxylic acid)
~1640C=C stretch (alkene)
~1580, 1480C=C, C=N stretch (pyridine ring)
Ethyl trans-3-(3-pyridyl)acrylate (Expected)~3050=C-H stretch
~2980C-H stretch (aliphatic)
~1720C=O stretch (conjugated ester)
~1640C=C stretch (alkene)
~1580, 1480C=C, C=N stretch (pyridine ring)
~1250, 1170C-O stretch (ester)
Mass Spectrometry Data
CompoundIonization ModeExpected m/z
Ethyl trans-3-(3-pyridyl)acrylate Electrospray (ESI+)178.08 [M+H]⁺

Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl trans-3-(3-pyridyl)acrylate.

experimental_workflow start Start reactants Mix this compound, Ethanol, and H₂SO₄ start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Purify (Chromatography/Distillation) filter_evaporate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of ethyl trans-3-(3-pyridyl)acrylate.

Purification Logic

This diagram outlines the decision-making process during the purification phase.

purification_logic crude_product Crude Product (Oil/Solid) check_purity Check Purity (TLC/¹H NMR) crude_product->check_purity high_purity High Purity check_purity->high_purity Yes low_purity Low Purity check_purity->low_purity No final_product Pure Product high_purity->final_product is_solid Is the product solid? low_purity->is_solid distill Distillation (if liquid) low_purity->distill recrystallize Recrystallize is_solid->recrystallize Yes column Column Chromatography is_solid->column No recrystallize->final_product column->final_product distill->final_product

References

Application Notes and Protocols: The Role of trans-3-(3-Pyridyl)acrylic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(3-Pyridyl)acrylic acid is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of potent enzyme inhibitors. While not typically a direct inhibitor itself, its chemical structure provides a scaffold for the development of compounds targeting key enzymes in various pathological and physiological processes. These derivatives have shown significant inhibitory activity against enzymes such as Gelatinase B (MMP-9) and Enoyl-Acyl Carrier Protein Reductase (FabI), making this compound a compound of interest in drug discovery and development.

This document provides detailed application notes and protocols for studying enzyme inhibition using derivatives of this compound. It is intended to guide researchers in the synthesis of these inhibitors and their subsequent evaluation in enzymatic assays.

I. Inhibition of Gelatinase B (Matrix Metalloproteinase-9, MMP-9)

A. Application Note:

This compound is a precursor for the synthesis of aminomethyl benzimidazoles, a class of compounds that have been identified as inhibitors of Gelatinase B (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. Its overexpression is associated with various pathological conditions, including cancer metastasis, inflammation, and cardiovascular diseases.[1][2][3] The aminomethyl benzimidazole derivatives synthesized from this compound offer a promising avenue for the development of therapeutic agents targeting MMP-9. One such derivative has demonstrated an IC50 value of 13 µM against MMP-9.

B. Quantitative Data:
Compound ClassTarget EnzymeInhibitor Derivative ExampleIC50 Value
Aminomethyl BenzimidazoleGelatinase B (MMP-9)Analogue 7a13 µM
C. Experimental Protocols:

1. Synthesis of Aminomethyl Benzimidazole Inhibitors (General Procedure):

  • Step 1: Amide Formation. this compound is first converted to an activated form (e.g., an acid chloride or an active ester) and then reacted with an appropriate o-phenylenediamine derivative to form an amide intermediate.

  • Step 2: Cyclization to form Benzimidazole. The amide intermediate undergoes cyclization, often under acidic conditions and heat, to form the benzimidazole ring.

  • Step 3: Further Modification. The resulting benzimidazole core can be further modified, for example, by introducing an aminomethyl group at the 2-position, to yield the final inhibitor.

2. Gelatinase B (MMP-9) Inhibition Assay (Fluorogenic Substrate Method):

This protocol is a general method for assessing MMP-9 inhibition.

  • Materials:

    • Recombinant human MMP-9 (activated)

    • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

    • Test compounds (aminomethyl benzimidazole derivatives) dissolved in DMSO

    • Positive control inhibitor (e.g., GM6001)

    • 96-well black microplate

    • Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 50 µL of the diluted test compounds or controls to the appropriate wells.

    • Add 25 µL of the MMP-9 enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate solution to each well.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

D. Signaling Pathway:

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MMP9 MMP-9 (Gelatinase B) ECM Extracellular Matrix (e.g., Collagen IV) MMP9->ECM Degradation Cell_Invasion Cell Invasion & Metastasis ECM->Cell_Invasion Barrier Removal Integrins Integrins (e.g., αvβ3) FAK FAK Integrins->FAK Activation CD44 CD44 CD44->FAK Activation PI3K PI3K FAK->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation NFkB->Cell_Invasion Promotes

Caption: MMP-9 signaling pathway in cancer cell invasion.

II. Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)

A. Application Note:

This compound is a key building block for the synthesis of aminopyridine derivatives that act as inhibitors of bacterial Enoyl-Acyl Carrier Protein Reductase (FabI).[4] FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes.[5][6] The FAS-II pathway is absent in humans, making FabI an attractive target for the development of novel antibiotics with high selectivity.[7] Aminopyridine derivatives have shown promise as potent FabI inhibitors with antibacterial activity.

B. Quantitative Data:
Compound ClassTarget EnzymeInhibitor Derivative ExampleIC50 Value
AminopyridineEnoyl-Acyl Carrier Protein Reductase (FabI)Compound 9 (an aminopyridine derivative)2.4 µM (for S. aureus FabI)
C. Experimental Protocols:

1. Synthesis of Aminopyridine Inhibitors (General Procedure):

The synthesis of aminopyridine inhibitors from this compound typically involves the following steps:

  • Step 1: Heck Reaction. this compound can be coupled with a suitable aminopyridine derivative via a Heck reaction to form a more complex intermediate.

  • Step 2: Amide Coupling. The carboxylic acid group of the intermediate is then coupled with a variety of amines to generate a library of aminopyridine amide derivatives.

  • Step 3: Purification. The final products are purified using techniques such as column chromatography and crystallization.

2. Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay (Spectrophotometric Method):

This protocol outlines a general method for measuring FabI activity by monitoring the oxidation of NADH.

  • Materials:

    • Purified recombinant FabI enzyme

    • NADH

    • trans-2-Octenoyl-CoA (or other suitable enoyl-CoA substrate)

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM DTT

    • Test compounds (aminopyridine derivatives) dissolved in DMSO

    • Positive control inhibitor (e.g., Triclosan)

    • 96-well UV-transparent microplate

    • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).

    • To the wells of a 96-well plate, add 50 µL of the diluted test compounds or controls.

    • Add 25 µL of the FabI enzyme solution to each well.

    • Add 25 µL of NADH solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 25 µL of the trans-2-Octenoyl-CoA substrate solution.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the initial velocity of the reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

D. Signaling Pathway:

Fatty_Acid_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS_Elongation Fatty Acid Synthase (FAS) Elongation Cycles Malonyl_CoA->FAS_Elongation Enoyl_ACP trans-2-Enoyl-ACP FAS_Elongation->Enoyl_ACP FabI Enoyl-ACP Reductase (FabI) Enoyl_ACP->FabI NADH -> NAD+ Acyl_ACP Acyl-ACP FabI->Acyl_ACP Acyl_ACP->FAS_Elongation Next Cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Membrane Inhibitor Aminopyridine Inhibitor Inhibitor->FabI Inhibition

Caption: Bacterial fatty acid biosynthesis and FabI inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of inhibitors targeting enzymes of significant therapeutic interest. The aminomethyl benzimidazole and aminopyridine derivatives have demonstrated potent inhibition of MMP-9 and FabI, respectively. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this compound derivatives in the development of novel enzyme inhibitors for a range of diseases. Further optimization of the synthetic routes and detailed structure-activity relationship studies will be crucial in advancing these compound classes towards clinical applications.

References

Application Notes and Protocols: Functionalization of Nanoparticles with trans-3-(3-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with bifunctional ligands such as trans-3-(3-Pyridyl)acrylic acid offers a versatile platform for a range of applications, from materials science to biomedicine. This molecule possesses a carboxylic acid group, which can serve as an anchor to the nanoparticle surface, and a pyridyl group, which can impart specific surface properties, such as altered surface charge and the potential for further coordination chemistry. These functionalized nanoparticles are of interest for applications in constructing ordered nanoparticle assemblies, developing novel drug delivery systems, and creating advanced biosensors. The pyridyl group, with its nitrogen atom, can modulate the nanoparticle's interaction with biological systems, potentially influencing cellular uptake and biodistribution.

These application notes provide a comprehensive overview of the methodology for functionalizing gold nanoparticles with this compound, along with detailed protocols for their characterization.

Data Presentation

Table 1: Physicochemical Properties of Functionalized Nanoparticles
ParameterUnfunctionalized Nanoparticles (e.g., Citrate-Capped AuNPs)This compound Functionalized NanoparticlesExpected Change
Core Diameter (TEM) 15 ± 2 nm15 ± 2 nmNo significant change
Hydrodynamic Diameter (DLS) 20 ± 3 nm25 - 30 nmIncrease
Zeta Potential (pH 7.4) -30 to -40 mV-10 to -20 mV (or slightly positive depending on pH)Shift towards less negative or positive values
Surface Plasmon Resonance (λmax) ~520 nm~525 - 530 nmRedshift
Table 2: Spectroscopic Characterization
TechniqueWavenumber/WavelengthAssignment (Unfunctionalized)Assignment (this compound Functionalized)
FTIR ~1700 cm⁻¹-C=O stretch of carboxylic acid
~1600 cm⁻¹-C=C and C=N stretching of pyridyl ring
~1400 cm⁻¹-C-O stretch and O-H bend of carboxylate
UV-Vis ~520 nmSurface Plasmon Resonance of AuNPsRed-shifted Surface Plasmon Resonance
~260 nm-π-π* transition of the pyridyl ring

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the widely used Turkevich method for synthesizing gold nanoparticles.[1]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in deionized water.

  • In a clean flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of a 38.8 mM solution of trisodium citrate to the boiling HAuCl₄ solution.

  • The solution color will change from yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Protocol 2: Functionalization of AuNPs with this compound

This protocol is adapted from general procedures for ligand exchange on gold nanoparticles.

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a 10 mM stock solution of this compound in ethanol.

  • To 10 mL of the citrate-capped AuNP solution, add the this compound stock solution dropwise while stirring. The final concentration of the ligand should be optimized, but a starting point is a 100-fold molar excess relative to the gold concentration.

  • Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.

  • Purify the functionalized AuNPs by centrifugation at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps at least two more times to remove any unbound ligand.

  • After the final wash, resuspend the purified this compound functionalized AuNPs in a desired volume of deionized water for storage and characterization.

Protocol 3: Characterization of Functionalized Nanoparticles

1. UV-Vis Spectroscopy:

  • Dilute a small aliquot of the unfunctionalized and functionalized AuNP solutions in deionized water.

  • Record the absorbance spectra from 400 nm to 700 nm.

  • Note the wavelength of the maximum absorbance (λmax) for the surface plasmon resonance peak. A redshift in λmax for the functionalized nanoparticles indicates a change in the local refractive index at the nanoparticle surface due to ligand binding.

2. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Lyophilize a sample of the purified functionalized AuNPs to obtain a dry powder.

  • Acquire the FTIR spectrum of the powder and compare it to the spectrum of pure this compound.

  • Look for characteristic peaks of the pyridyl ring and the carboxylic acid group to confirm successful functionalization.

3. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Dilute the nanoparticle solutions in an appropriate buffer (e.g., 10 mM NaCl or PBS at a specific pH).

  • Measure the hydrodynamic diameter and zeta potential of the unfunctionalized and functionalized nanoparticles.

  • An increase in hydrodynamic diameter suggests the presence of the organic ligand on the surface. A change in zeta potential reflects the alteration of the surface charge.

4. Transmission Electron Microscopy (TEM):

  • Deposit a drop of the diluted nanoparticle solution onto a TEM grid and allow it to dry.

  • Image the nanoparticles to determine their core size, shape, and dispersity.

  • The core size should not change significantly after functionalization.

Visualizations

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization s1 Gold Precursor (HAuCl4) s3 Citrate-Capped AuNPs s1->s3 Reduction s2 Reducing Agent (Citrate) s2->s3 f2 Ligand Exchange s3->f2 f1 This compound f1->f2 f3 Functionalized AuNPs f2->f3 f4 Purification (Centrifugation) f3->f4 c1 UV-Vis Spectroscopy f4->c1 c2 FTIR Spectroscopy f4->c2 c3 DLS & Zeta Potential f4->c3 c4 TEM f4->c4

Caption: Experimental workflow for synthesis, functionalization, and characterization.

G cluster_cell Cellular Environment cluster_np Functionalized Nanoparticle cell_membrane Negatively Charged Cell Membrane np Nanoparticle Core (Au) ligand Pyridyl Group (Partial Positive Charge at lower pH) interaction Electrostatic Interaction ligand->interaction interaction->cell_membrane Potential for Cellular Uptake

Caption: Potential interaction with a cell membrane.

References

Application Notes and Protocols for the Preparation of trans-3-(3-Pyridyl)acrylic Acid Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(3-Pyridyl)acrylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Exhibiting a range of biological activities, including anticancer, antimicrobial, and antiviral properties, these molecules are attractive scaffolds for drug discovery programs. Their synthesis is often achieved through the versatile Knoevenagel condensation, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of various this compound derivatives and methods for their biological screening, with a focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation

The biological activity of representative this compound derivatives is summarized in the tables below. This data is essential for understanding the SAR and for guiding the design of more potent and selective compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Citation
1 N-(4-methylphenyl)amideA549 (Lung Carcinoma)15.2
2 N-(4-chlorophenyl)amideMCF-7 (Breast Adenocarcinoma)9.8
3 N-(3,4-dimethoxyphenyl)amideHCT116 (Colon Carcinoma)12.5
4 Ethyl esterA549 (Lung Carcinoma)25.6
5 Methyl esterMCF-7 (Breast Adenocarcinoma)32.1

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Citation
6 N-(phenyl)amideStaphylococcus aureus16
7 N-(2-hydroxyphenyl)amideEscherichia coli32
8 Parent AcidCandida albicans64
9 Isopropyl esterStaphylococcus aureus32
10 N-benzylamideEscherichia coli64

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the Knoevenagel condensation of 3-pyridinecarboxaldehyde with malonic acid.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture with 2M HCl to a pH of approximately 3-4. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of trans-3-(3-Pyridyl)acrylamides

This protocol details the conversion of this compound to its amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline or amine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in dry DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours until a clear solution is formed. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in dry DCM and cool to 0 °C. In a separate flask, dissolve the desired substituted aniline or amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted-trans-3-(3-Pyridyl)acrylamide.

Protocol 3: Synthesis of Alkyl trans-3-(3-Pyridyl)acrylates

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Toluene or Benzene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (Dean-Stark apparatus)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue the reaction until no more water is collected. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure alkyl trans-3-(3-Pyridyl)acrylate.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

  • Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic or antifungal agent)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth.

  • Add the diluted inoculum to each well of the 96-well plate, resulting in a final volume of 100-200 µL per well.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthetic Workflow

The general synthetic scheme for the preparation of this compound and its amide and ester derivatives is depicted below.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_derivatives Derivatization 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Knoevenagel_Condensation Knoevenagel Condensation 3-Pyridinecarboxaldehyde->Knoevenagel_Condensation Malonic_Acid Malonic_Acid Malonic_Acid->Knoevenagel_Condensation trans_Acid This compound Knoevenagel_Condensation->trans_Acid Amidation Amidation trans_Acid->Amidation Esterification Esterification trans_Acid->Esterification Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives

Caption: Synthetic route to this compound and its derivatives.

Proposed Signaling Pathway Inhibition

This compound derivatives have been shown to exhibit anticancer activity, and evidence suggests that some pyridine-containing compounds can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the proposed mechanism of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Pyridylacrylic_Acid trans-3-(3-Pyridyl)acrylic Acid Derivative Pyridylacrylic_Acid->P_EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyridylacrylic acid derivatives.

Troubleshooting & Optimization

identifying side products in trans-3-(3-Pyridyl)acrylic acid synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification of side products in the synthesis of trans-3-(3-Pyridyl)acrylic acid by LC-MS.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of this compound.

Issue 1: Multiple Unexpected Peaks in LC-MS Chromatogram

Potential Causes:

  • Incomplete Reaction: Unreacted starting materials, such as 3-pyridinecarboxaldehyde and malonic acid, may be present.

  • Formation of Isomers: The cis-isomer of 3-(3-Pyridyl)acrylic acid may have formed alongside the desired trans-isomer.

  • Side Reactions: Undesired reactions, such as self-condensation of the aldehyde or a Michael addition, may have occurred.

  • Degradation: The product may be degrading under the experimental or analytical conditions.

Recommended Solutions:

  • Confirm Reactant Purity: Ensure the purity of your starting materials before beginning the synthesis.

  • Optimize Reaction Time and Temperature: Adjust the reaction time and temperature to drive the reaction to completion and minimize side product formation.

  • Analyze by LC-MS/MS: Use tandem mass spectrometry (MS/MS) to fragment the ions of unexpected peaks. The fragmentation patterns can help elucidate the structures of the impurities.

  • Spike with Starting Materials: Inject standards of the starting materials to confirm if any of the unexpected peaks correspond to them by retention time and mass.

Issue 2: Product Peak (m/z 150.05) is Broader Than Expected or Shows Tailing

Potential Causes:

  • Co-elution of Isomers: The cis and trans isomers may not be fully resolved by the HPLC method, leading to a broadened peak.

  • Poor Chromatographic Conditions: The mobile phase composition, pH, or column chemistry may not be optimal for this class of compounds. Pyridinic compounds can interact with residual silanols on silica-based columns, causing peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to poor peak shape.

Recommended Solutions:

  • Modify HPLC Gradient: Adjust the gradient elution profile to improve the separation of isomers.

  • Adjust Mobile Phase pH: The pKa of the pyridine nitrogen and the carboxylic acid are critical. Buffering the mobile phase can significantly improve peak shape.

  • Use a Different Column: Consider a column specifically designed for polar compounds or one with end-capping to minimize silanol interactions.

  • Dilute the Sample: Analyze a more dilute sample to check for effects of column overload.

Frequently Asked Questions (FAQs)

What are the most common side products in the synthesis of this compound?

The synthesis, typically a Knoevenagel condensation, can lead to several side products.[1][2] The most common are:

  • Unreacted Starting Materials: 3-Pyridinecarboxaldehyde and malonic acid.

  • cis-3-(3-Pyridyl)acrylic acid: The geometric isomer of the desired product.

  • Michael Adduct: If a suitable nucleophile is present (e.g., excess malonate), it can add across the double bond of the product.

  • Decarboxylation Product: Malonic acid can decarboxylate to acetic acid, especially at higher temperatures.

How can LC-MS be used to differentiate between cis and trans isomers?

While the cis and trans isomers of 3-(3-Pyridyl)acrylic acid have the same mass (and thus the same m/z), they can typically be separated chromatographically. The trans isomer is generally more stable and often has a longer retention time on reverse-phase HPLC columns. Their mass spectra will be identical, so separation is key.

What are the expected m/z values for the product and key impurities in LC-MS?

The following table summarizes the expected [M+H]⁺ ions for the target compound and potential side products in positive ion mode electrospray ionization (ESI+).

CompoundMolecular FormulaMolecular WeightExpected m/z [M+H]⁺
This compound C₈H₇NO₂149.15150.05
cis-3-(3-Pyridyl)acrylic acidC₈H₇NO₂149.15150.05
3-PyridinecarboxaldehydeC₆H₅NO107.11108.05
Malonic AcidC₃H₄O₄104.06105.02

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This reaction is a modification of the Doebner condensation.[1]

  • Reactants:

    • 3-Pyridinecarboxaldehyde (1.0 eq)

    • Malonic acid (1.2 eq)

    • Pyridine (solvent)

    • Piperidine (catalyst, ~0.1 eq)

  • Procedure:

    • Dissolve 3-pyridinecarboxaldehyde and malonic acid in pyridine in a round-bottom flask.

    • Add piperidine to the mixture.

    • Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the crude solid, wash with cold water, and dry under vacuum.

    • Recrystallize from ethanol or an ethanol/water mixture to purify the final product.

Protocol 2: LC-MS Analysis Method
  • Instrumentation: A standard HPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.[3][4]

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., 1:1 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Visualizations

Reaction_Pathway Reaction pathway for the synthesis of 3-(3-Pyridyl)acrylic acid. cluster_reactants Reactants cluster_products Products r1 3-Pyridinecarboxaldehyde p1 This compound (Desired Product) r1->p1 Knoevenagel Condensation r2 Malonic Acid r2->p1 p2 cis-3-(3-Pyridyl)acrylic acid (Side Product) p1->p2 Isomerization

Caption: Knoevenagel condensation leading to the desired trans product and the potential cis isomer side product.

Troubleshooting_Workflow Workflow for identifying unknown peaks in LC-MS. start Unexpected Peak Observed in LC-MS check_mass Does m/z match starting material or expected isomer? start->check_mass confirm_sm Spike with Starting Material Standard check_mass->confirm_sm Yes (SM) confirm_iso Optimize Chromatography to separate isomers check_mass->confirm_iso Yes (Isomer) analyze_msms Acquire MS/MS Data for the unknown peak check_mass->analyze_msms No end Identity Confirmed/ Structure Proposed confirm_sm->end confirm_iso->end propose_structure Propose Structure based on fragmentation analyze_msms->propose_structure propose_structure->end

Caption: A logical workflow for troubleshooting and identifying unknown peaks from an LC-MS analysis.

References

Technical Support Center: Stability of trans-3-(3-Pyridyl)acrylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the stability of trans-3-(3-Pyridyl)acrylic acid in aqueous solutions. Understanding the stability of this compound is crucial for its effective use in research and development, particularly in ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in aqueous solutions?

Q2: What are the potential degradation pathways for this compound in an aqueous environment?

Based on the chemical structure, several potential degradation pathways could occur in aqueous solutions:

  • Isomerization: The trans isomer may convert to the cis isomer, particularly upon exposure to UV light. This can alter the compound's biological activity and physical properties.

  • Photodegradation: The pyridine ring and the acrylic acid moiety are susceptible to degradation upon exposure to light, potentially leading to complex mixtures of photoproducts.

  • Hydrolysis: While the acrylic acid group itself is generally stable against hydrolysis, the overall molecule's stability might be pH-dependent.

  • Oxidation: The presence of oxidizing agents could lead to the degradation of the molecule.

  • Decarboxylation: At elevated temperatures, similar to other acrylic acids, decarboxylation might occur.

Q3: Are there any known incompatibilities of this compound with common aqueous buffers or excipients?

This compound is noted to be incompatible with strong oxidizing agents, acids, and bases[1]. When preparing aqueous solutions, it is advisable to use buffers with a pH near neutrality and to avoid highly acidic or alkaline conditions to minimize potential degradation. Compatibility studies with specific excipients should be conducted as part of formulation development.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Troubleshooting Steps
Loss of potency or inconsistent results over time in aqueous stock solutions. Degradation of the compound due to improper storage.- Store stock solutions at -20°C or -80°C for better stability. For short-term storage (up to one month), -20°C is suggested, while for longer periods (up to six months), -80°C is recommended[2].- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Prepare fresh solutions for critical experiments.
Appearance of new peaks in HPLC analysis of the solution. Isomerization from trans to cis form or other degradation products.- Analyze the sample using a validated stability-indicating HPLC method capable of separating the trans and potential cis isomers and other degradants.- Minimize exposure of the solution to UV and fluorescent lighting.- Evaluate the effect of solution pH on the formation of new peaks.
Precipitation or cloudiness in the aqueous solution. Poor solubility or pH-dependent solubility.- Verify the pH of the solution. The solubility of carboxylic acids is generally lower in acidic pH.- Consider using a co-solvent if appropriate for the application.- Ensure the concentration is not above the solubility limit at the given temperature and pH.
Discoloration of the aqueous solution. Oxidation or complex degradation.- Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.- Investigate the compatibility with other components in the solution.- Store the solution at a lower temperature.

Experimental Protocols

While specific stability-indicating methods for this compound are not detailed in the available literature, a general approach to developing such a method is outlined below.

Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

    • The gradient should be programmed to ensure the separation of the main peak from any potential degradation products.

  • Detection: UV detection is suitable. The wavelength should be selected based on the UV spectrum of this compound to maximize sensitivity.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the compound to forced degradation under various stress conditions:

    • Acidic and Basic Hydrolysis: Incubate the solution in HCl and NaOH solutions (e.g., 0.1 M) at an elevated temperature.

    • Oxidative Degradation: Treat the solution with hydrogen peroxide.

    • Thermal Degradation: Heat the solid compound and the solution.

    • Photodegradation: Expose the solution to UV and visible light.

  • Method Validation: The developed method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.

Visualizations

Logical Workflow for Investigating Aqueous Stability

G Workflow for Aqueous Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Aqueous Solution of this compound B pH Variation (Acidic, Neutral, Basic) A->B Expose to C Light Exposure (UV, Visible) A->C Expose to D Temperature Variation (Ambient, Elevated) A->D Expose to E Oxidative Stress (e.g., H2O2) A->E Expose to G Analyze Samples at Different Time Points B->G C->G D->G E->G F Develop Stability-Indicating HPLC Method F->G Use Method H Quantify Parent Compound and Degradation Products G->H I Identify Degradation Pathways H->I J Determine Shelf-life and Optimal Storage Conditions I->J

Caption: A logical workflow for assessing the stability of a compound in aqueous solutions.

References

challenges in scaling up the synthesis of trans-3-(3-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-3-(3-Pyridyl)acrylic acid.

Troubleshooting Guides

Challenges in scaling up the synthesis of this compound often relate to reaction yield, purity, and consistent production of the desired trans isomer. Below are troubleshooting guides for the two primary synthesis routes: the Knoevenagel Condensation and the Perkin Reaction.

Knoevenagel Condensation Troubleshooting

The Knoevenagel condensation is a widely used method for the synthesis of this compound, typically involving the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst.

Table 1: Troubleshooting Common Issues in Knoevenagel Condensation

IssuePotential Cause(s)Recommended Action(s)
Low Yield 1. Inappropriate catalyst or catalyst concentration.2. Suboptimal reaction temperature.3. Insufficient reaction time.4. Inefficient removal of water byproduct.1. Screen different catalysts (e.g., piperidine, pyridine, triethylamine, boric acid). Optimize catalyst loading; for piperidine, a catalytic amount is often sufficient.2. Gradually increase the reaction temperature. For pyridine as a solvent, reflux is common.[1]3. Monitor the reaction progress using TLC or HPLC and extend the reaction time as needed.4. If using a solvent like toluene, employ a Dean-Stark apparatus to remove water and drive the reaction to completion.
Low Purity (Presence of Side Products) 1. Self-condensation of 3-pyridinecarboxaldehyde.2. Formation of the cis-isomer.3. Unreacted starting materials.1. Use a mild base as a catalyst to avoid strong basic conditions that favor self-condensation.2. The trans-isomer is generally the thermodynamically more stable product. Ensure sufficient reaction time and appropriate temperature to allow for equilibration. Purification via recrystallization can also separate isomers.3. Ensure the stoichiometry of reactants is correct. Consider a slight excess of malonic acid.
Poor Selectivity for trans-Isomer Reaction conditions do not favor the formation of the thermodynamically more stable trans-isomer.The initial product may be a mixture of E and Z isomers, but often equilibrates to the more stable Z (trans) isomer. Allowing the reaction to proceed for a longer duration at a suitable temperature can improve the ratio of the desired isomer.[2]
Reaction Stalls 1. Catalyst deactivation.2. Incomplete dissolution of reactants.1. Ensure the catalyst is of high purity and added in the correct proportion.2. Choose a solvent in which both reactants have adequate solubility at the reaction temperature. Pyridine can serve as both a solvent and a catalyst.[1]

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 3-Pyridinecarboxaldehyde, Malonic Acid, and Solvent Catalyst Add Catalyst (e.g., Pyridine/Piperidine) Reactants->Catalyst Heat Heat to Reflux (e.g., 3 hours) Catalyst->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool Reaction Mixture in Ice Bath Monitor->Cool Reaction Complete Acidify Acidify with HCl to Precipitate Product Cool->Acidify Filter Filter Crude Product Acidify->Filter Wash Wash with Acetone Filter->Wash Recrystallize Recrystallize from Water Wash->Recrystallize

Caption: Knoevenagel condensation workflow for this compound synthesis.

Perkin Reaction Troubleshooting

The Perkin reaction offers an alternative route, typically involving the condensation of 3-pyridinecarboxaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.

Table 2: Troubleshooting Common Issues in the Perkin Reaction

IssuePotential Cause(s)Recommended Action(s)
Low Yield 1. High reaction temperature leading to decomposition.2. Insufficient heating or reaction time.3. Hydrolysis of acetic anhydride.1. Maintain the reaction temperature within the optimal range (typically 170-200°C).2. Ensure the mixture is heated for a sufficient duration (can be several hours).[3]3. Use freshly opened or distilled acetic anhydride and ensure anhydrous conditions.
Formation of Byproducts 1. Self-condensation of the aldehyde.2. Decarboxylation of the intermediate.1. Use of a weak base like sodium acetate is standard. Stronger bases should be avoided.2. Careful control of the reaction temperature can minimize unwanted decarboxylation.
Difficulty in Product Isolation The product may remain in solution after the initial work-up.After hydrolysis of the reaction mixture, ensure complete acidification to precipitate the carboxylic acid. Cooling the solution can further increase the yield of the precipitate.

Logical Relationship for Perkin Reaction Troubleshooting

Perkin_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Purity in Perkin Reaction Temp Incorrect Temperature Start->Temp Time Insufficient Time Start->Time Reagents Reagent Quality Start->Reagents Byproducts Side Reactions Start->Byproducts OptimizeTemp Optimize Temperature (170-200°C) Temp->OptimizeTemp IncreaseTime Increase Reaction Time Time->IncreaseTime FreshReagents Use Anhydrous Reagents Reagents->FreshReagents ControlBase Use Weak Base Byproducts->ControlBase

Caption: Troubleshooting logic for the Perkin reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method, Knoevenagel or Perkin, is generally preferred for scaling up the production of this compound?

A1: The Knoevenagel condensation is often preferred for laboratory and scale-up synthesis due to its milder reaction conditions and typically higher yields of the desired trans-isomer.[2][4] The Perkin reaction often requires higher temperatures, which can lead to more side products and decomposition.[3]

Q2: What is the optimal catalyst for the Knoevenagel condensation of 3-pyridinecarboxaldehyde?

A2: While several bases can be used, a mixture of pyridine as the solvent and a catalytic amount of piperidine is a classic and effective choice.[1] Triethylamine has also been investigated as a less carcinogenic alternative to pyridine.[5][6] The choice of catalyst can impact reaction time and yield, so screening may be necessary for a specific scale and equipment.

Table 3: Comparison of Catalysts for Knoevenagel Condensation (General)

CatalystSolventTemperatureYieldPurityReference
Pyridine/PiperidinePyridineRefluxHigh (e.g., 97.9% for 4-pyridyl analog)Good[1]
Triethylamine (TEA)TolueneRefluxComparable to PyridineGood[5][6]
Boric AcidEthanolRoom Temp.Good to ExcellentHigh[7][8]
Ammonium BicarbonateSolvent-free90-140°CGood to ExcellentHigh[9]

Q3: How can I ensure the selective formation of the trans-isomer?

A3: The trans-isomer is generally the thermodynamically favored product. To maximize its formation, consider the following:

  • Reaction Time: Allow the reaction to proceed for a sufficient duration to enable equilibration to the more stable trans-isomer.[2]

  • Temperature: Moderate heating can facilitate the isomerization to the trans form.

  • Purification: The cis and trans isomers often have different solubilities, allowing for separation by recrystallization.

Q4: What are the common impurities I should look for, and how can I remove them?

A4: Common impurities include unreacted 3-pyridinecarboxaldehyde, malonic acid (or its decomposition products), the cis-isomer of the product, and potential self-condensation products of the aldehyde.

  • Unreacted Aldehyde: Can often be removed during the work-up and recrystallization.

  • Malonic Acid: Being highly soluble in water, it is typically removed during the aqueous work-up.

  • cis-Isomer: Can be minimized by optimizing reaction conditions and removed by careful recrystallization.

  • Purification: Recrystallization from water is a common and effective method for purifying the final product.[1]

Q5: What is a reliable solvent for the recrystallization of this compound?

A5: Water is a frequently used and effective solvent for the recrystallization of pyridylacrylic acids. The product is typically soluble in hot water and crystallizes upon cooling.[1] Ethanol or mixtures of ethanol and water can also be explored.

Experimental Protocols

Knoevenagel Condensation Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous (E)-3-(pyridin-4-yl)acrylic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-pyridinecarboxaldehyde (1 equivalent), malonic acid (1 equivalent), and pyridine (as solvent).

  • Reaction: Heat the mixture to reflux with constant stirring for approximately 3 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

  • Precipitation: Slowly add 37% hydrochloric acid dropwise until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration and wash it with acetone.

  • Purification: Recrystallize the crude product from water to obtain pure this compound. A reported yield for the analogous 4-pyridyl product using this method is 97.9%.[1]

Perkin Reaction Protocol (General Procedure)

This is a general procedure for the Perkin reaction.[10][11]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix 3-pyridinecarboxaldehyde (1 equivalent), acetic anhydride (a slight excess), and freshly fused, powdered sodium acetate (catalytic to stoichiometric amount).

  • Reaction: Heat the mixture in an oil bath at 180-200°C for several hours.

  • Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • Isolation: If the product crystallizes upon cooling, collect it by filtration. If not, the solution may need to be acidified with HCl to precipitate the product.

  • Purification: The crude product can be purified by recrystallization, for example, from hot water or an ethanol/water mixture.

References

Validation & Comparative

A Comparative Guide to trans-3-(3-Pyridyl)acrylic Acid and trans-Cinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the exploration of small molecules with therapeutic potential is a continuous endeavor. Among these, acrylic acid derivatives have garnered significant attention due to their diverse biological activities. This guide provides a detailed comparison of two such compounds: trans-3-(3-Pyridyl)acrylic acid and trans-cinnamic acid, focusing on their physicochemical properties and biological activities, supported by experimental data and methodologies.

Physicochemical Properties: A Tale of Two Structures

The fundamental differences in the chemical structures of this compound and trans-cinnamic acid—specifically the presence of a pyridine ring in the former and a phenyl ring in the latter—give rise to distinct physicochemical properties. These properties are crucial determinants of their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundtrans-Cinnamic Acid
Molecular Formula C₈H₇NO₂[1][2][3][4]C₉H₈O₂[5]
Molecular Weight 149.15 g/mol [1][2][3][4]148.16 g/mol [5]
Appearance White to almost white powder/solid[1][6]White crystalline powder[7]
Melting Point 232-235 °C (decomposes)[1][2][3][4][6][8][9]132-136 °C[10]
Boiling Point 307.6 °C (Predicted)[11]300 °C[7]
pKa 3.13 (Predicted)[11]4.44[12]
Solubility No data availableSlightly soluble in water (0.4 g/L); soluble in many organic solvents.[12]
UV-Vis Absorption Max (λmax) No data available~270-274 nm (in Methanol)

Biological and Pharmacological Activities: Divergent Paths

While both molecules share a common acrylic acid backbone, their biological activities appear to diverge significantly, likely due to the different aromatic rings.

This compound: An Antiviral Agent

The biological profile of this compound is less extensively characterized in publicly available literature. However, existing research highlights its potential as an antiviral agent.

  • Antiviral Activity: A study demonstrated that this compound exhibits significant antiviral activity against the Tobacco Mosaic Virus (TMV).[13][14] At a concentration of 500 µg/mL, it showed a 68.4% inhibition rate, which was superior to the commercial plant virucide Ribavirin in the same study.[14]

trans-Cinnamic Acid: A Multifaceted Therapeutic Agent

trans-Cinnamic acid has been the subject of numerous studies, revealing a broad spectrum of pharmacological activities.

  • Antimicrobial Activity: trans-Cinnamic acid has demonstrated inhibitory effects against various bacteria and fungi. Its Minimum Inhibitory Concentration (MIC) varies depending on the microbial species. For instance, its MIC against Mycobacterium tuberculosis has been reported to be in the range of 250–675 µM.[5] Against Candida albicans, an MIC of 405 µM has been observed.[15]

  • Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of trans-cinnamic acid and its derivatives. For example, certain cinnamic acid derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, with IC50 values for COX-1 and COX-2 being in the micromolar range.[1]

  • Anticancer Activity: The anticancer potential of trans-cinnamic acid has been investigated against various cancer cell lines. The concentration causing a 50% reduction in cell proliferation (IC50) was found to be between 1 and 4.5 mM in glioblastoma, melanoma, prostate, and lung carcinoma cells.[16] Encapsulation of trans-cinnamic acid in PLGA nanoparticles was shown to enhance its cytotoxicity against triple-negative breast cancer cells (MDA-MB-231), with a reported IC50 of 0.5171 mM for the nanoparticles compared to 2.296 mM for the free acid.[10]

  • Wound Healing and Fibroblast Migration: Research has indicated that trans-cinnamic acid can induce fibroblast migration, a crucial process in wound healing. This effect is mediated through the PKA and p38-MAPK signaling pathways.

Signaling Pathways

The mechanisms of action for these two compounds appear to be distinct, reflecting their different biological targets.

trans-Cinnamic Acid: PKA and p38-MAPK Signaling

trans-Cinnamic acid's role in promoting fibroblast migration is linked to its ability to activate the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways. Activation of these pathways can lead to downstream cellular responses that are critical for tissue repair and regeneration.

PKA_p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trans-Cinnamic Acid trans-Cinnamic Acid Receptor Receptor trans-Cinnamic Acid->Receptor PKA PKA Receptor->PKA p38-MAPK p38-MAPK Receptor->p38-MAPK Downstream Effectors_PKA Downstream Effectors PKA->Downstream Effectors_PKA Downstream Effectors_p38 Downstream Effectors p38-MAPK->Downstream Effectors_p38 Gene Expression Gene Expression Downstream Effectors_PKA->Gene Expression Downstream Effectors_p38->Gene Expression Cell Migration Cell Migration Gene Expression->Cell Migration

Caption: Signaling pathway of trans-cinnamic acid-induced fibroblast migration.

This compound: Mechanism of Action

The precise signaling pathways modulated by this compound have not been extensively elucidated in the available scientific literature. Further research is required to understand its molecular mechanism of antiviral action.

Experimental Protocols

The following are generalized methodologies for assessing the key biological activities discussed.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

MIC_Workflow A Prepare serial dilutions of test compound in broth medium in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate at an appropriate temperature and duration B->C D Observe for microbial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This in vitro assay provides a preliminary indication of the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.

Anti_Inflammatory_Workflow A Prepare reaction mixture: Test compound + Albumin solution B Incubate at 37°C for 20 min A->B C Induce denaturation by heating at 70°C for 10 min B->C D Cool and measure turbidity at 660 nm C->D E Calculate percentage inhibition of denaturation D->E

Caption: Workflow for the albumin denaturation assay.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Denaturation: Protein denaturation is induced by heating the mixture at 70°C for 10 minutes.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Conclusion

This compound and trans-cinnamic acid, while structurally similar, exhibit distinct physicochemical and biological profiles. trans-Cinnamic acid has been extensively studied and demonstrates a wide range of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. Its mechanism in promoting wound healing via PKA and p38-MAPK signaling is an area of active research. In contrast, the biological activities of this compound are less well-documented, with current evidence primarily pointing towards its antiviral properties.

For researchers and drug development professionals, trans-cinnamic acid and its derivatives offer a rich field for the development of multi-target therapeutic agents. The unique properties of this compound, particularly its antiviral activity, warrant further investigation to elucidate its mechanism of action and explore its full therapeutic potential. The lack of extensive comparative studies between these two molecules highlights a gap in the literature and a promising avenue for future research.

References

A Comparative Guide to Purity Validation of trans-3-(3-Pyridyl)acrylic Acid by HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of trans-3-(3-Pyridyl)acrylic acid. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, ensuring the quality and reliability of their scientific data and drug development processes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Accurate determination of its purity is critical for ensuring the reproducibility of experimental results and the safety and efficacy of downstream applications, including active pharmaceutical ingredient (API) synthesis. While HPLC is a widely adopted method for purity analysis due to its high resolution and sensitivity, other techniques offer complementary information and can be advantageous in specific contexts. This guide compares HPLC with Titration, Melting Point Analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides high-resolution separation of this compound from its potential impurities, such as starting materials and isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (purity ≥ 99%)

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) water:acetonitrile containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using the calibration curve for a more accurate quantification.

Acid-Base Titration

This classical analytical method determines the purity based on the acidic nature of the carboxylic acid group.

Instrumentation:

  • Burette (50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter (optional, for potentiometric titration)

Reagents:

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Phenolphthalein indicator solution

  • Ethanol (neutralized)

  • Sample of this compound

Procedure:

  • Accurately weigh approximately 150 mg of the this compound sample.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

  • Calculate the purity using the following formula:

    where:

    • V = volume of NaOH solution in mL

    • M = molarity of NaOH solution

    • MW = molecular weight of this compound (149.15 g/mol )

    • W = weight of the sample in grams

Melting Point Analysis

This technique provides a rapid assessment of purity based on the principle of melting point depression and broadening caused by impurities.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Finely powder a small amount of the this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

  • Compare the observed melting range to the literature value for the pure compound (approximately 232-235 °C). A broad and depressed melting range indicates the presence of impurities.

Quantitative NMR (qNMR)

qNMR is a powerful primary method for purity determination that does not require a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Sample of this compound

Procedure:

  • Accurately weigh a known amount of the this compound sample and a known amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Data Presentation: Comparison of Analytical Methods

The following table summarizes hypothetical data for the purity assessment of a single batch of this compound using the described methods.

Analytical MethodPurity (%)Standard Deviation (±)Key AdvantagesKey Limitations
HPLC 99.50.1High selectivity and sensitivity; can identify and quantify individual impurities.Requires a specific reference standard for accurate quantification; method development can be time-consuming.
Titration 99.20.3Simple, inexpensive, and based on a primary chemical principle.Non-selective; any acidic or basic impurity will affect the result.
Melting Point Broad range (228-233 °C)N/AVery rapid and simple qualitative assessment of purity.Not quantitative; susceptible to observer bias.
qNMR 99.40.2Primary method, does not require an analyte-specific reference standard; provides structural information.Requires access to an NMR spectrometer; lower sensitivity compared to HPLC.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the HPLC purity validation and the decision-making process for selecting an appropriate analytical method.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solutions instrument_setup Instrument Setup (Column, Mobile Phase, etc.) prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup run_analysis Inject Samples & Acquire Data instrument_setup->run_analysis process_data Process Chromatograms (Integration) run_analysis->process_data calculate_purity Calculate Purity process_data->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Validation.

method_selection cluster_methods start Purity Analysis Required hplc HPLC start->hplc High Specificity Needed? titration Titration start->titration Rapid, Cost-Effective Screening? mp Melting Point start->mp Quick Qualitative Check? qnmr qNMR start->qnmr Primary Method Required?

Caption: Method Selection Decision Tree.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. HPLC offers the most detailed information regarding the impurity profile and is the method of choice for regulatory submissions and in-depth quality control. Titration and melting point analysis are valuable for rapid, routine checks where high specificity is not required. qNMR stands out as a powerful primary method for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte. For a comprehensive validation, a combination of these methods, such as HPLC for impurity profiling and qNMR or titration for an orthogonal purity assessment, is often the most robust approach.

structure-activity relationship of trans-3-aryl acrylic acids as antiviral agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. The trans-3-aryl acrylic acid scaffold has garnered significant attention as a promising starting point for the development of such therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various trans-3-aryl acrylic acid derivatives against a range of viruses, supported by experimental data and detailed methodologies.

Antiviral Activity: A Quantitative Comparison

The antiviral efficacy of trans-3-aryl acrylic acid derivatives has been evaluated against both plant and human viruses. The following tables summarize the key quantitative data from various studies, providing a basis for comparing the potency and selectivity of these compounds.

Activity Against Plant Viruses

A significant body of research has focused on the activity of trans-3-aryl acrylic acids against the Tobacco Mosaic Virus (TMV).

Table 1: In Vitro Antiviral Activity of trans-3-Aryl Acrylic Acid Derivatives against Tobacco Mosaic Virus (TMV) [1][2]

CompoundAryl MoietyInhibition (%) at 500 µg/mL
1 Phenyl58.2
5 3-Methoxyphenyl68.4
6 4-Methoxyphenyl62.1
20 1,2,3-Benzothiadiazol-7-yl75.3
27 2-Hydroxyl-1-naphthyl72.8
Ribavirin (Control) -52.3
Activity Against Human and Animal Viruses

Recent studies have expanded the investigation of trans-3-aryl acrylic acid derivatives to clinically relevant human and animal viruses.

Table 2: Antiviral Activity of Ferulic Acid Derivatives against Human Viruses

CompoundVirus TargetAssayEndpointValue
A5 Respiratory Syncytial Virus (RSV)Cytopathic EffectTherapeutic Index (TI)32
Herpes Simplex Virus 1 (HSV-1)Cytopathic Effect-Inactive
Enterovirus 71 (EV71)Cytopathic Effect-Inactive

Table 3: Antiviral Activity of Cinnamic Acid Derivatives against Human Coronaviruses and Hepatitis C Virus (HCV)

CompoundVirus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Quercetin-sinapic acid ester (7) Human Coronavirus (HCoV-OC43)Vero E6~10>100>10
SARS-CoV-2Vero E6~20>100>5
Indole-based cinnamic pseudopeptide (17) Human Coronavirus (HCoV-OC43)HCT-89.14>100>10.9
Carbamate-based cinnamic pseudopeptide (12) Human Coronavirus (HCoV-229E)Huh-75.27>100>18.9
Cinnamic acid derivative (6) Hepatitis C Virus (HCV) Genotype 1bHuh-71.5141.394.2
Hepatitis C Virus (HCV) Genotype 2aHuh-78.1141.317.4

Table 4: Antiviral Activity of Coumarin Derivatives against Herpes Simplex Virus 1 (HSV-1) and Feline Herpes Virus (FHV)

CompoundVirus TargetCell LineEC₅₀ (µM)
4-Bromobenzylidene-bis-(4-hydroxycoumarin) Herpes Simplex Virus 1 (HSV-1)HEL9-12
Compound 4 Feline Herpes Virus (FHV)CRFK5-8.1
Compound 5 Feline Herpes Virus (FHV)CRFK5-8.1
Compound 6 Feline Herpes Virus (FHV)CRFK5-8.1
Compound 8 Feline Herpes Virus (FHV)CRFK5-8.1
Compound 20 Feline Herpes Virus (FHV)CRFK5-8.1

Structure-Activity Relationship (SAR) Insights

The antiviral activity of trans-3-aryl acrylic acids is significantly influenced by the nature and substitution pattern of the aryl group and modifications to the acrylic acid moiety.

  • Against TMV: The presence of a larger aromatic system, such as naphthalene or benzothiadiazole, generally leads to higher antiviral activity compared to a simple phenyl ring.[1][2] Hydroxyl and methoxy substitutions on the phenyl ring also appear to be beneficial for activity.[1][2] Esterification of the carboxylic acid group generally reduces the antiviral activity.[1]

  • Against Human Viruses: For ferulic acid derivatives, the specific substitutions on the diphenyl acrylic acid core are crucial for selective activity against RSV. In the case of coronaviruses, esterification of cinnamic acids with quercetin, a flavonoid, yielded compounds with notable activity, suggesting that hybrid molecules can be a promising strategy. Specifically, a sinapic acid ester of quercetin was effective against both HCoV-OC43 and SARS-CoV-2. Furthermore, peptidomimetic derivatives incorporating a cinnamic ester as a Michael acceptor showed potent inhibition of the main protease (Mpro) of coronaviruses. For coumarin derivatives, substitutions on the benzylidene linker of bis-coumarins influence their activity against HSV-1 and FHV.

Mechanisms of Antiviral Action

The mechanisms by which trans-3-aryl acrylic acids exert their antiviral effects appear to be diverse and virus-specific.

  • Inhibition of Viral Entry: Quercetin-cinnamic acid esters have been suggested to inhibit the entry of coronaviruses by reducing the attachment of the virus to host cells. This suggests that these compounds may interfere with the interaction between the viral spike protein and the host cell receptor.

  • Inhibition of Viral Replication:

    • Protease Inhibition: Cinnamic pseudopeptide derivatives have been shown to inhibit the main protease (Mpro) of coronaviruses, an enzyme essential for viral replication.

    • Induction of Oxidative Stress: A synthetic cinnamic acid derivative was found to inhibit Hepatitis C Virus (HCV) replication by inducing the production of reactive oxygen species (ROS) in host cells.

    • Late-Stage Replication Events: Some coumarin derivatives are proposed to act at the late stages of the HSV-1 replication cycle, potentially interfering with viral assembly or egress.

  • Modulation of Host Factors:

    • Anti-inflammatory Effects: Ferulic acid has been shown to inhibit the production of macrophage inflammatory protein-2 (MIP-2) in response to RSV infection. This suggests an indirect antiviral effect through the modulation of the host's inflammatory response, rather than a direct action on the virus.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of trans-3-aryl acrylic acids as antiviral agents.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, MDCK, HEL) in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet. The plaques, which are clear zones of dead or lysed cells, can then be counted.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

Time-of-Addition Experiment

This experiment helps to elucidate the stage of the viral replication cycle that is targeted by an antiviral compound.

  • Synchronized Infection: Infect a high density of susceptible cells with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow for attachment but not entry.

  • Initiation of Infection: Shift the temperature to 37°C to allow synchronous entry and initiation of the viral replication cycle.

  • Staggered Compound Addition: Add the test compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Quantification of Viral Yield: At a fixed time point after infection (e.g., 24 hours), harvest the supernatant and/or cell lysate and determine the viral titer using a plaque assay or other quantitative methods.

  • Data Analysis: By observing the time point at which the addition of the compound no longer inhibits viral replication, the specific stage of the viral life cycle that is targeted can be inferred. For example, if a compound loses its activity when added after 2 hours, it likely targets an early event like entry or uncoating.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the antiviral activity of trans-3-aryl acrylic acids.

Antiviral_Targets cluster_virus_lifecycle Viral Replication Cycle cluster_compounds trans-3-Aryl Acrylic Acid Derivatives Attachment Attachment Entry Entry Attachment->Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Egress Egress Assembly->Egress Quercetin_Cinnamic_Esters Quercetin-Cinnamic Esters Quercetin_Cinnamic_Esters->Attachment Inhibit Cinnamic_Pseudopeptides Cinnamic Pseudopeptides Cinnamic_Pseudopeptides->Replication Inhibit Mpro Cinnamic_Derivative_6 Cinnamic Derivative (6) Cinnamic_Derivative_6->Replication Induce ROS Coumarins Coumarin Derivatives Coumarins->Egress Inhibit Plaque_Reduction_Workflow A Seed host cells in multi-well plates B Infect with virus (known MOI) A->B C Add semi-solid overlay with compound dilutions B->C D Incubate for plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate EC₅₀ E->F Time_of_Addition_Logic Start Synchronized Viral Infection Add_Compound Add Compound at Time (t) Start->Add_Compound Measure_Yield Measure Viral Yield at 24h Add_Compound->Measure_Yield Decision Inhibition Observed? Measure_Yield->Decision Early_Target Target is an Early Event (t < t_critical) Decision->Early_Target Yes Late_Target Target is a Late Event (t > t_critical) Decision->Late_Target No

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for trans-3-(3-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of trans-3-(3-Pyridyl)acrylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[1][2][3]

  • H335: May cause respiratory irritation[1][2][3]

The primary routes of exposure are inhalation, skin contact, and eye contact. The enrichment of fine dust may also create a risk of dust explosion[1]. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[1][3][4] Nitrile gloves offer good resistance to many solvents and bases.[5]
Eye & Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against dust particles and splashes causing serious eye irritation.[1][3][4]
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher for operations that may generate dust.[3] For emergency situations or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1]To prevent inhalation of dust, which can cause respiratory tract irritation.[1][2]
Protective Clothing A standard laboratory coat is required. For tasks with a higher risk of contamination, chemically resistant coveralls should be worn.To protect skin and personal clothing from contamination.[1]
Footwear Closed-toe shoes. Safety footwear with chemical resistance is recommended where significant splashing is a risk.[5]To protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to disposal.

2.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Designated Area: Designate a specific area for handling, weighing, and dispensing the chemical.

  • Static Control: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source if dust is present.[1]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

2.2. Handling and Experimental Procedure

  • Don PPE: Before handling, put on all required PPE as specified in Table 1.

  • Weighing: If weighing the solid, do so carefully to minimize dust generation. A ventilated balance enclosure is recommended.

  • Dispensing: Use spark-proof tools when transferring the solid.[6]

  • Work Practices: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area.[1] Keep the container tightly closed when not in use.[1]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][4] Remove contaminated clothing and PPE before leaving the work area.[1]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

3.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

3.2. Spill Cleanup Protocol

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent the spill from spreading and keep it away from drains and water sources.[1]

  • Cleanup:

    • For small spills, mechanically take up the solid material (e.g., with a dustpan and brush, avoiding dust creation).[1]

    • Place the spilled material into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Emergency responders must wear appropriate PPE, including respiratory protection (breathing apparatus).[1]

Chemical Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Response Response Protocol cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Hazard (Size & Type) Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Proceed if safe Contain Contain Spill (Prevent Spread) Don_PPE->Contain Cleanup Clean Up Spill (Mechanical Collection) Contain->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Waste Collection: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.

  • Disposal Route: The recommended method of disposal is through an industrial combustion plant or a licensed professional waste disposal service.[1]

  • Environmental Precautions: Do not allow the chemical or its container to enter drains, surface water, or ground water.[1]

  • Packaging: Handle contaminated packaging in the same manner as the substance itself.[1] Completely emptied packages may be recycled if local regulations permit.[1] Always adhere to relevant national and regional provisions for chemical waste disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(3-Pyridyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-3-(3-Pyridyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.